molecular formula C11H12ClNO2S B1463430 Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride CAS No. 1258650-71-3

Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride

Cat. No.: B1463430
CAS No.: 1258650-71-3
M. Wt: 257.74 g/mol
InChI Key: ROPZWCSLRQJSTP-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This benzothiophene-based compound features both an aminomethyl group and a methyl ester moiety, making it a versatile building block for the synthesis of more complex molecules. The benzothiophene core is a privileged structure in pharmaceutical development, found in compounds with a range of biological activities . Recent patent literature highlights that 3-substituted-1-benzothiophene-2-carboxylate derivatives are being investigated as potent branched-chain alpha keto acid dehydrogenase kinase (BCKDK) inhibitors . Such inhibitors represent a promising therapeutic strategy for the treatment of conditions like diabetes, kidney diseases, non-alcoholic steatohepatitis (NASH), and heart failure . The presence of the reactive aminomethyl group in this molecule allows researchers to readily functionalize the structure, facilitating the creation of libraries of compounds for structure-activity relationship (SAR) studies. Its primary value lies in its application as a critical precursor in organic synthesis and the development of novel bioactive molecules for research purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. 1,3,5

Properties

IUPAC Name

methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S.ClH/c1-14-11(13)10-8(6-12)7-4-2-3-5-9(7)15-10;/h2-5H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPZWCSLRQJSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-71-3
Record name methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride
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Biological Activity

Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C12H12ClFNO2S
  • Molecular Weight : Approximately 275.72 g/mol
  • Structure : The compound features a benzothiophene core, characterized by a fused benzene and thiophene ring, with an amino group and a carboxylate functional group that enhance its reactivity and biological interactions.

Biological Activities

This compound has demonstrated several biological activities:

  • Antimicrobial Activity :
    • Exhibits potential against various bacterial strains, including drug-resistant pathogens.
    • Studies have shown effective inhibition of Mycobacterium tuberculosis transaminase BioA, suggesting its role in tuberculosis treatment .
  • Antitumor Properties :
    • The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
    • It may act through mechanisms involving histone deacetylase inhibition, which is crucial for cancer cell proliferation .
  • Neuroprotective Effects :
    • Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .
  • Enzyme Interaction :
    • The compound interacts with specific enzymes and receptors, modulating their activity. The presence of the aminomethyl group enhances binding affinity through hydrogen bonding .

The mechanism of action involves:

  • Targeting Enzymes : The compound binds to enzymes like BioA, crucial for the survival of certain pathogens, disrupting their metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition .
  • Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it helps maintain cellular integrity under stress conditions .

Case Studies and Research Findings

StudyFindings
Demonstrated inhibition of Mtb BioA with potential as a tuberculosis drug target.
Showed significant antitumor activity in vitro, particularly against breast cancer cell lines.
Highlighted neuroprotective effects in models of oxidative stress-induced neuronal damage.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques that can yield various derivatives with enhanced biological activities:

  • Fluorinated Analogues : Compounds like methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate have shown increased potency due to the electron-withdrawing effect of fluorine .
  • Substituted Variants : Altering substituents on the benzothiophene core can lead to significant changes in biological activity and selectivity towards specific targets .

Comparison with Similar Compounds

Core Heterocycle Variations

The benzothiophene core distinguishes this compound from analogs with oxygen-based bicyclic systems (e.g., benzofurans) or simpler aromatic rings.

Compound Name Core Structure Key Features Molecular Weight (g/mol) Reference
Target Compound Benzothiophene Sulfur atom enhances lipophilicity 257.73
Ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate HCl Benzofuran Oxygen atom; dihydro structure reduces aromaticity 271.74 (est.)
Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate HCl Benzothiophene Amino group at position 5 (vs. 3) 257.73 (est.)

Substitution at position 3 (target compound) vs. 5 () alters steric and electronic profiles, impacting biological target binding .

Substituent and Functional Group Comparisons

The aminomethyl and methyl ester groups are critical for reactivity and bioactivity.

Compound Name Substituents Functional Impact Similarity Score (if available) Reference
Target Compound 3-(aminomethyl), 2-(methyl ester) Balanced polarity; facilitates hydrogen bonding N/A
Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate HCl Additional fluorine at position 4 Enhanced electronegativity; higher molecular weight (275.72 g/mol) N/A
Methyl 2-(3-(aminomethyl)phenyl)acetate HCl Benzene ring (no thiophene) Lacks sulfur-mediated interactions N/A
(S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl Hydroxyethyl side chain Increased hydrophilicity; chiral center 0.94 (vs. target)

Physicochemical Properties

Collision cross-section (CCS) data and molecular weights provide insights into pharmacokinetic behavior.

Compound Name Molecular Weight (g/mol) Predicted CCS ([M+H]⁺, Ų) Solubility (HCl salt) Reference
Target Compound 257.73 146.2 High (due to HCl)
Methyl 2-(piperidin-4-yl)acetate HCl 223.71 ~150 (est.) Moderate
N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide HCl 413.87 N/A Low (complex structure)

Key Insight : The target compound’s relatively low CCS value suggests efficient membrane permeability compared to bulkier analogs . The triazole-containing analog () exemplifies how added functional groups increase molecular weight and reduce solubility .

Preparation Methods

Starting Material and Esterification

  • The benzothiophene core with a carboxylic acid at the 2-position can be synthesized or procured as benzo[b]thiophene-2-carboxylic acid derivatives.
  • Esterification to form the methyl ester is commonly achieved via reaction of the acid with methanol under acidic catalysis or using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Typical reaction conditions:

Reagent/Condition Details
Benzo[b]thiophene-2-carboxylic acid Starting acid (1 equiv)
Methanol Solvent and methylation agent
EDCI 2 equiv, coupling agent
DMAP 4 equiv, catalyst
Solvent Dichloromethane (DCM)
Temperature Room temperature
Reaction time ~7–8 hours
Yield ~86% (based on similar derivatives)

This method provides high purity methyl esters suitable for further functionalization.

Introduction of the Aminomethyl Group at the 3-Position

Aminomethylation Approach

The 3-position functionalization with an aminomethyl group can be achieved via several routes:

Example from Related Thieno-Pyridine Derivatives

While direct literature on methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate is limited, analogous methods from related heterocycles provide insight:

Step Conditions/Notes
Preparation of 3-bromo intermediate From 3-amino precursors via diazotization and bromination using t-BuONO and CuBr2
Suzuki-Miyaura coupling Pd-catalyzed cross-coupling with boron reagents to modify aryl groups, adaptable for functionalization
Aminomethyl substitution Nucleophilic displacement of bromide by aminomethyl group under mild conditions

Formation of Hydrochloride Salt

The free base methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate is converted to its hydrochloride salt to improve stability and handling.

Salt Formation Procedure

  • The free base is dissolved in anhydrous ethanol or another suitable solvent.
  • Hydrogen chloride gas is slowly bubbled into the cooled solution (typically at -15 to 5 °C).
  • The mixture is stirred at ambient or slightly elevated temperature (25–35 °C) for several hours (e.g., 10 hours).
  • The resulting hydrochloride salt precipitates or is isolated by filtration and drying.

Purification Techniques

  • After reaction completion, solvents are removed under reduced pressure.
  • The crude product is treated with aqueous acid (e.g., dilute HCl) and extracted with organic solvents such as dichloromethane or ethyl acetate.
  • The organic phase is washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and filtered.
  • Final purification is achieved by recrystallization or column chromatography on silica gel using appropriate eluents (e.g., petroleum ether/ethyl acetate mixtures).

Summary Table of Key Preparation Steps

Step Reagents/Conditions Temperature Time Yield/Notes
Esterification of acid Methanol, EDCI, DMAP, DCM Room temp ~7–8 h ~86% yield, high purity
Bromination at 3-position t-BuONO, CuBr2 Room temp Few hours Intermediate for substitution
Aminomethyl substitution Aminomethyl nucleophile, solvent (e.g., ethanol) Mild heating or RT Several hours Conversion to aminomethyl derivative
Hydrochloride salt formation HCl gas, ethanol, cooling (-15 to 5 °C) -15 to 35 °C 10 hours Stable hydrochloride salt
Purification Extraction, washing, drying, chromatography Ambient Variable High purity product

Research Findings and Notes

  • The use of coupling agents like EDCI and catalysts such as DMAP significantly improves esterification efficiency and product purity.
  • Aminomethylation via nucleophilic substitution of brominated intermediates is a practical approach, though reaction conditions must be optimized to avoid side reactions.
  • Formation of the hydrochloride salt by HCl gas in ethanol at low temperatures ensures high-quality salt crystals with good yield and stability.
  • Solid-phase synthesis methods for related benzothiophene derivatives have been reported but are more applicable to peptide conjugates rather than small molecule preparation.
  • Industrial scale preparations emphasize safety, cost-effectiveness, and purity, favoring methods involving mild conditions and straightforward purification.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves functionalization of the benzothiophene core. A common approach is to:

Introduce the aminomethyl group via nucleophilic substitution or reductive amination at position 2.

Install the methyl carboxylate at position 2 using esterification under anhydrous conditions (e.g., CH₂Cl₂ with catalytic HCl).

Purify intermediates via column chromatography or reverse-phase HPLC (e.g., methanol-water gradients) .
Optimization Strategies:

  • Catalysis: Use Pd-mediated coupling for regioselective functionalization.
  • Reagent Ratios: Maintain a 1.2:1 molar ratio of anhydride to amine intermediates to minimize side products.
  • Temperature Control: Reflux under nitrogen to prevent oxidation of sensitive groups.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

  • 1H/13C NMR:
    • Aromatic protons : δ 7.2–7.8 ppm (benzothiophene ring).
    • Aminomethyl group : δ 3.1–3.5 ppm (-CH₂NH₂·HCl) with splitting due to coupling.
    • Methyl ester : δ 3.8–4.0 ppm (COOCH₃) .
  • IR Spectroscopy:
    • Strong absorption at ~1720 cm⁻¹ (C=O ester).
    • Broad peak at ~2500–3000 cm⁻¹ (NH₂⁺·HCl stretch) .
  • Mass Spectrometry: Confirm molecular ion [M+H]⁺ and HCl adducts.

Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (e.g., FFP2 masks) if dust generation is possible .
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of fine particles.
  • Spill Management: Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications at the aminomethyl position influence the compound’s biological activity, and what computational methods support these structure-activity relationships?

Methodological Answer:

  • Functional Group Impact:
    • Hydrophobic substituents (e.g., tert-butyl) enhance membrane permeability but may reduce solubility.
    • Electron-withdrawing groups (e.g., trifluoromethyl) modulate pKa of the amine, affecting receptor binding .
  • Computational Tools:
    • Docking Studies (AutoDock/Vina): Predict interactions with targets like acetylcholinesterase (AChE) using the compound’s 3D structure.
    • QSAR Models: Coramine substituent bulkiness (e.g., logP) with IC₅₀ values from enzyme inhibition assays .

Q. What strategies can resolve discrepancies in reported biological activity data across studies involving this compound?

Methodological Answer:

  • Assay Standardization:
    • Use identical enzyme sources (e.g., electric eel AChE vs. human recombinant) to minimize variability.
    • Validate purity (>98% via HPLC) to exclude confounding by impurities .
  • Statistical Analysis:
    • Apply ANOVA to compare IC₅₀ values across labs, accounting for batch-to-batch variability.
    • Report confidence intervals for dose-response curves.

Q. How can researchers assess the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • Hydrolytic Stability:
    • Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
    • Identify hydrolytic cleavage points (e.g., ester group) .
  • Metabolic Stability:
    • Use liver microsomes (human/rat) to quantify CYP450-mediated oxidation.
    • Adjust formulations (e.g., PEGylation) to improve half-life.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride

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